N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . This particular compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Preparation Methods
The synthesis of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl system . This process typically includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an α,β-unsaturated aldehyde or ketone.
Sulfonamide Formation: The resulting pyrazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.
Methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the development of agrochemicals and coordination complexes for catalysis.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE can be compared with other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
4-Methoxybenzenesulfonamide: Used in medicinal chemistry for its anti-inflammatory properties.
1-Methyl-1H-pyrazole-4-carboxylic acid: Utilized in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-5-18-11-13(12(2)16-18)10-17(3)22(19,20)15-8-6-14(21-4)7-9-15/h6-9,11H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDNWVSFXAKFIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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